molecular formula C17H19N6O2+ B12210171 1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione

1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione

Cat. No.: B12210171
M. Wt: 339.4 g/mol
InChI Key: CUVCGWWRYROYAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione is a purine-2,6-dione derivative characterized by a 1,3-dimethyl substitution and an 8-(4-phenylpiperazinylidene) moiety. Its structure integrates a purine-2,6-dione core, which is a common scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, enhancing target binding . The 4-phenylpiperazine substituent may contribute to enhanced lipophilicity and receptor affinity, as seen in structurally related compounds .

Properties

Molecular Formula

C17H19N6O2+

Molecular Weight

339.4 g/mol

IUPAC Name

1,3-dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione

InChI

InChI=1S/C17H19N6O2/c1-20-14-13(15(24)21(2)17(20)25)18-16(19-14)23-10-8-22(9-11-23)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3/q+1

InChI Key

CUVCGWWRYROYAG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=[N+]3CCN(CC3)C4=CC=CC=C4)N=C2C(=O)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies, it demonstrated antibacterial activity against various strains including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL for bacterial strains and 40 µg/mL for mycobacterial strains .

Anticonvulsant Properties
The compound has been investigated for its potential as an anticonvulsant agent. It is part of a class of hybrid molecules combining fragments from established antiepileptic drugs. Initial screenings in animal models have shown promise in reducing seizure activity .

Neuropharmacological Effects
Due to its structural similarities to known psychoactive compounds, there is ongoing research into its effects on the central nervous system (CNS). Specifically, it has been linked to modulation of the P2X7 receptor, which plays a crucial role in neurodegenerative diseases .

Synthetic Methodologies

The synthesis of 1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione typically involves multi-step reactions that integrate piperazine derivatives with purine structures. This process often utilizes coupling reactions facilitated by reagents such as N,N-carbonyldiimidazole .

Case Study 1: Antimicrobial Efficacy

A study conducted on the compound's antimicrobial properties involved testing against standard bacterial strains. The results indicated significant inhibition at low concentrations, suggesting potential for development into therapeutic agents for infectious diseases .

Case Study 2: Anticonvulsant Screening

In a focused library of piperazinamides derived from this compound, researchers evaluated anticonvulsant activity through behavioral assays in mice. The findings showed that certain derivatives effectively reduced seizure frequency compared to control groups .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and phosphodiesterases (PDEs) 4B/7A.

    Pathways: By blocking TRPA1 and inhibiting PDE4/7, the compound exerts its analgesic and anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substitutions at positions 1, 3, 7, and 8 of the purine-2,6-dione core, influencing physicochemical and biological properties:

Compound Substituents Molecular Weight logP Key Features
Target Compound 1,3-dimethyl; 8-(4-phenylpiperazinylidene) ~400 (estimated) ~3.5* Enhanced lipophilicity and cation-π interactions due to phenylpiperazine
1-Alkyl-3-methyl-8-(piperazin-1-yl) (Ev1) 1-alkyl (variable); 3-methyl; 8-piperazinyl Variable ~2.8–3.2 Tunable solubility via alkyl chain modulation
3-Ethyl-8-mercapto derivative (Ev2) 3-ethyl; 8-mercapto; 1-(tetrahydro-2H-pyran-4-yl)methyl 365.4 2.1 Increased hydrogen bonding capacity due to thiol group
8-Methoxy derivative (Ev5) 8-methoxy; 1,3-dimethyl ~320–340 ~2.5 Improved metabolic stability but reduced radical scavenging
7-Dichlorobenzyl derivative (Ev15) 7-(2,4-dichlorobenzyl); 8-(4-methylpiperazinyl); 1,3-dimethyl 437.32 1.49† High ClogP and steric bulk, potential for enhanced CNS penetration

*Estimated based on analogs in ; †Density predicted.

  • Key Observations: The 8-(4-phenylpiperazinylidene) group in the target compound likely enhances receptor binding compared to simpler piperazine analogs (e.g., Ev1) due to aromatic stacking interactions . Mercapto (Ev2) and methoxy (Ev5) substitutions at position 8 reduce lipophilicity but improve hydrogen bonding, which may limit blood-brain barrier penetration compared to the target compound .
2.2.1 Enzyme Inhibition
  • Target Compound : Likely exhibits ribonuclease (e.g., Caf1/PARN) inhibition via Mg²⁺ coordination through the purine-dione core and cation-π interactions from the phenylpiperazine group, as inferred from related purine-2,6-diones .
  • Compound 8j (Ev4) : A purine-2,6-dione derivative with >10-fold increased inhibitory activity over early hits, attributed to an N-hydroxyimide moiety absent in the target compound .
  • 8-Methoxy Derivatives (Ev5) : Show chemopreventive activity but lack direct enzyme inhibition, suggesting substituent-dependent mechanistic divergence .
2.2.2 Receptor Modulation
  • 5-HT1A Ligands (Ev8, Ev12) : Purine-2,6-diones with unsubstituted phenyl groups exhibit lower receptor affinity, whereas the target’s phenylpiperazine may mimic steric/electronic features of high-affinity ligands like compound 63 cis .
  • Adenosine Antagonists (Ev13): Bamifylline, a 7-substituted purine-2,6-dione, demonstrates bronchodilatory effects via adenosine A1 antagonism, highlighting the scaffold’s versatility .

Biological Activity

1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione can be represented as follows:

C21H28N4O2\text{C}_{21}\text{H}_{28}\text{N}_{4}\text{O}_{2}

This compound features a purine core modified with a dimethyl group and a phenylpiperazine moiety, which is known to influence its biological properties.

Antidepressant and Anxiolytic Effects

Research indicates that compounds with piperazine derivatives exhibit significant antidepressant and anxiolytic activities. The phenylpiperazine structure in this compound may interact with serotonin receptors, enhancing mood and reducing anxiety levels. A study demonstrated that derivatives of piperazine showed increased binding affinity to serotonin receptors, which is critical for their antidepressant effects .

Antitumor Activity

The compound has shown promise in antitumor activity. In vitro studies indicated that it could inhibit the proliferation of various cancer cell lines. Mechanistically, it is believed that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in cancerous cells .

The biological activity of 1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione is largely attributed to its interaction with neurotransmitter systems and its ability to modulate various signaling pathways:

  • Serotonin Receptor Modulation : The presence of the phenylpiperazine moiety suggests potential interactions with serotonin receptors (5-HT). This modulation can lead to increased serotonin levels in the synaptic cleft, contributing to its antidepressant effects.
  • Inhibition of Kinase Activity : Preliminary data suggest that this compound may inhibit specific kinases involved in cell proliferation and survival pathways, making it a candidate for further investigation in cancer therapy.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

StudyCompoundFindings
Phenylpiperazine DerivativeShowed significant antidepressant effects in animal models.
Purine AnalogDemonstrated cytotoxic effects against breast cancer cell lines via apoptosis induction.
Piperazine-based CompoundExhibited anxiolytic properties in behavioral tests.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.